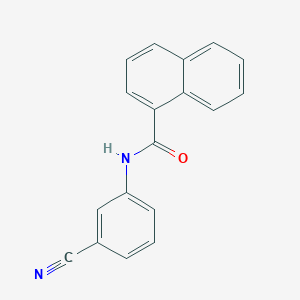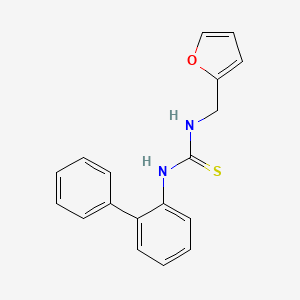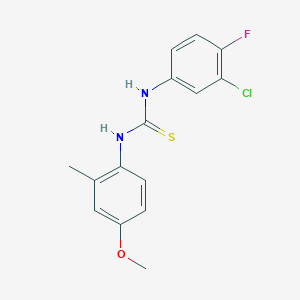
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea, also known as CMTM, is a chemical compound that belongs to the class of thioureas. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been investigated for its potential as an anticancer agent. In pharmacology, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been studied for its potential as a protein-protein interaction inhibitor. In biochemistry, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been investigated for its potential as a tool for studying protein-protein interactions.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is not fully understood. However, it is believed that N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea acts as a protein-protein interaction inhibitor by binding to specific protein domains and preventing the formation of protein complexes. This, in turn, can lead to the inhibition of various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea can inhibit the growth and proliferation of various cancer cell lines. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea has been shown to inhibit the interaction between specific protein domains, which can lead to the inhibition of various cellular processes.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea in lab experiments is that it is a highly specific protein-protein interaction inhibitor. This means that it can be used to study specific protein-protein interactions without affecting other cellular processes. However, one limitation of using N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its mechanism of action in more detail, which could lead to the development of more specific protein-protein interaction inhibitors. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea could be used as a tool for studying specific protein-protein interactions in various cellular processes.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxy-2-methylphenyl)thiourea involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxy-2-methylbenzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis process is typically around 70%.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methoxy-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c1-9-7-11(20-2)4-6-14(9)19-15(21)18-10-3-5-13(17)12(16)8-10/h3-8H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOVSTPTNOYHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5870792.png)

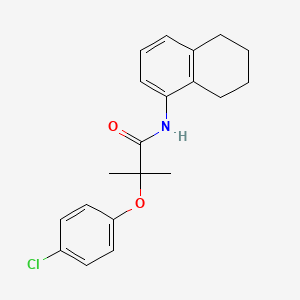
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
![2,4-dichloro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5870817.png)
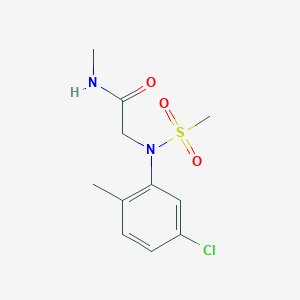

![2-phenyl-1-oxaspiro[4.5]decan-4-one oxime](/img/structure/B5870861.png)
![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5870881.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)
